acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol
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Overview
Description
Acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol is a complex organic compound characterized by its unique structure, which includes two dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol typically involves the formation of the dioxolane rings through a series of condensation reactions. One common method involves the reaction of acetic acid with a suitable diol under acidic conditions to form the dioxolane rings. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. Its unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane derivatives and acetic acid esters. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol apart is its specific stereochemistry and the presence of two dioxolane rings, which confer unique chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
565223-05-4 |
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Molecular Formula |
C12H22O7 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol |
InChI |
InChI=1S/C10H18O5.C2H4O2/c1-9(2)12-5-6(13-9)7-8(11)15-10(3,4)14-7;1-2(3)4/h6-8,11H,5H2,1-4H3;1H3,(H,3,4)/t6-,7-,8+;/m1./s1 |
InChI Key |
KFXKQAAWFWHWHC-LRACWOHVSA-N |
Isomeric SMILES |
CC(=O)O.CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)O)C |
Canonical SMILES |
CC(=O)O.CC1(OCC(O1)C2C(OC(O2)(C)C)O)C |
Origin of Product |
United States |
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